Product packaging for Fmoc-Val-Ala-PAB-PFP(Cat. No.:)

Fmoc-Val-Ala-PAB-PFP

Cat. No.: B14763293
M. Wt: 725.7 g/mol
InChI Key: GTTLUTNKEYUIOG-GTJUCTONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-Val-Ala-PAB-PFP (CAS: 2348406-01-7) is a multifunctional small-molecule linker widely used in bioconjugation and targeted drug delivery systems, particularly in antibody-drug conjugates (ADCs). Its structure comprises:

  • Fmoc group: A temporary amine-protecting group (9-fluorenylmethoxycarbonyl) that can be removed under basic conditions for subsequent conjugation .
  • Val-Ala dipeptide: Enhances solubility and stability in aqueous environments .
  • PAB (para-aminobenzyloxycarbonyl): A self-immolative spacer that facilitates controlled release of payloads .
  • PFP (pentafluorophenyl) ester: Reacts with primary amines to form stable amide bonds and allows light-sensitive cleavage for controlled drug release .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H32F5N3O7 B14763293 Fmoc-Val-Ala-PAB-PFP

Properties

Molecular Formula

C37H32F5N3O7

Molecular Weight

725.7 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (2,3,4,5,6-pentafluorophenyl) carbonate

InChI

InChI=1S/C37H32F5N3O7/c1-18(2)32(45-36(48)50-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26)35(47)43-19(3)34(46)44-21-14-12-20(13-15-21)16-51-37(49)52-33-30(41)28(39)27(38)29(40)31(33)42/h4-15,18-19,26,32H,16-17H2,1-3H3,(H,43,47)(H,44,46)(H,45,48)/t19-,32-/m0/s1

InChI Key

GTTLUTNKEYUIOG-GTJUCTONSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)[C@H](C(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Key Reaction Types

The compound exhibits three primary reaction pathways:

1.1. Enzymatic Cleavage of the Valine-Alanine Dipeptide
The Val-Ala dipeptide linkage is specifically cleaved by proteases like cathepsin B, a lysosomal enzyme overexpressed in cancer cells. This reaction releases the drug payload in a targeted manner, enhancing therapeutic efficacy while minimizing systemic toxicity .

1.2. Deprotection of the Fmoc Group
The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed under basic conditions (e.g., piperidine), exposing the amine for subsequent conjugation with biomolecules .

1.3. Amide Bond Formation via the PFP Ester Group
The pentafluorophenyl (PFP) ester group reacts with primary amines to form stable amide bonds, enabling attachment to drugs or nanoparticles. This reactivity is exploited in antibody-drug conjugate (ADC) synthesis .

Reaction Conditions and Mechanisms

Reaction Type Reagents/Conditions Key Mechanism
Enzymatic Cleavage Cathepsin B, physiological pHHydrolysis of Val-Ala bond by protease
Fmoc Deprotection Piperidine, DMFBasic cleavage of Fmoc via elimination
Amide Bond Formation Primary amines, coupling agentsNucleophilic attack on PFP ester carbonyl

Product Formation and Stability

  • Cleavage Products : Release of the drug payload and cleaved Val-Ala-PAB fragment.

  • Deprotection Products : Amine-exposed linker for bioconjugation .

  • Amide Conjugates : Stable amide-linked derivatives with therapeutic agents.

Stability studies indicate the compound remains intact under controlled storage (dry, dark conditions) but undergoes rapid cleavage in enzymatically active environments .

4.1. Targeted Drug Delivery

The Val-Ala cleavage mechanism has been validated in ADCs, where tumor-associated cathepsin B activity triggers localized drug release. This specificity reduces off-target toxicity .

4.2. Photolabile Control

The PFP ester’s photolability allows light-induced release of conjugated molecules, offering spatiotemporal control in drug delivery systems .

4.3. Comparative Reactivity

Functional Group Reactivity Applications
Val-Ala Dipeptide Enzyme-specific cleavageTumor-targeted drug release
Fmoc Group Basic deprotectionAmine activation for conjugation
PFP Ester Amine reactivity + photolabilityDrug attachment and controlled release

Structural Insights

The molecular structure (C₃₇H₃₂F₅N₃O₇, MW 725.7 g/mol) integrates:

  • Fmoc : Temporarily shields the amine.

  • Val-Ala : Enhances solubility and stability.

  • PAB : Facilitates targeting via amine-reactive groups.

  • PFP : Enables amide bond formation and light-triggered release .

This compound’s tailored reactivity profile makes it a cornerstone in modern ADC design, balancing stability in circulation with precise activation at disease sites. Its dual enzymatic and photolabile properties underscore its versatility in advanced therapeutic strategies.

Scientific Research Applications

Fmoc-Val-Ala-PAB-PFP is a small molecule linker with several functional groups, including an Fmoc group, a valine-alanine dipeptide, a p-aminobenzyloxycarbonyl (PAB) protecting group, and a pentafluorophenyl (PFP) ester group . It is primarily utilized in bioconjugation and drug delivery systems . The unique combination of functional groups makes it a promising candidate for targeted therapeutics in various diseases and an essential component of modern pharmaceutical research .

Key Functional Groups and Their Roles

  • Fmoc Group: Serves as a temporary protecting group for the amine group in the linker. It can be removed to allow conjugation with other molecules .
  • Valine-Alanine Dipeptide: Improves the solubility and stability of the linker .
  • PAB Group: Used to target specific cells or tissues .
  • PFP Ester Group: Reacts with primary amines to form stable amide bonds, which attach the linker to other molecules like drugs or nanoparticles. It is also photolabile, enabling controlled release of the attached molecule upon exposure to light .

Applications in Bioconjugation and Drug Delivery

This compound is a valuable tool in bioconjugation and drug delivery due to its ability to improve the pharmacokinetics and efficacy of drugs, as well as reduce their toxicity and immunogenicity . Specifically, it is used in the development of antibody-drug conjugates (ADCs) . ADCs use linkers to connect a drug payload to an antibody, allowing for targeted delivery and release of the drug to specific cancer cells .

Advantages of Valine-Alanine Linkers in ADCs

  • Stability: They are stable in the bloodstream, reducing premature drug release and off-target effects .
  • Enzyme-Specific Cleavage: They are cleaved by specific enzymes overexpressed in target cells like cancer cells, ensuring precise drug release where needed .
  • Reduced Toxicity: They help reduce systemic toxicity and improve the therapeutic index of the drug through target-specific delivery .
  • Enhanced Efficacy: They enhance the overall efficacy of the treatment by precise targeting and controlled release of the drug payload .

Case Studies and Research Findings

  • Oligonucleotide-Drug Conjugates: Fmoc-Val-Ala-PAB-OH was brominated by N-bromosuccinimide (NBS) and triphenylphosphine (PPh3) to create a monomer for conjugating small molecules with PAB without using a phosphodiester linkage . The resultant Fmoc-Val-Ala-PAB-Br was reacted with 7-hydroxycoumarin and K2CO3 in DMF solution .
  • Enzyme-Cleavable Oligonucleotides: Val-Ala-02 and Val-Ala-Chalcone phosphoramidites have been developed for synthesizing cathepsin B-cleavable oligonucleotides and oligonucleotide-drug conjugates . These cleavable dipeptide linkers can be incorporated into oligonucleotides via automated DNA synthesis to produce constructs with well-defined molecular structures and tunable payloads .
  • Branched Linkers for Homogeneous ADCs: Research has shown that the arm length of a branched linker conjugated to a cleavable linker significantly affects the efficiency of subsequent cleavage by cathepsin . A linker that was too short was found to dramatically reduce the rate of hydrolysis of the Val-Cit-PAB fragment, likely due to steric hindrance . The introduction of a PEG3 moiety after the branching point was shown to solve this problem .

Comparison with Similar Compounds

Physicochemical Properties :

Property Value
Molecular Formula C₃₇H₃₂F₅N₃O₇
Molecular Weight 725.66 g/mol
Purity ≥98%
Storage Conditions -20°C, inert atmosphere
Solubility DMSO, DMF, or organic solvents

Comparison with Similar Compounds

Fmoc-Val-Ala-PAB-PNP (CAS: 1394238-92-6)

Structural Differences :

  • Replaces PFP ester with a p-nitrophenyl (PNP) carbonate group .

Mechanism :

  • The PNP group enables payload release via enzymatic or chemical cleavage (e.g., esterases or acidic environments) rather than photolysis .

Physicochemical Properties :

Property Value
Molecular Formula C₃₇H₃₆N₄O₉
Molecular Weight 680.70 g/mol
Stability Stable in plasma, degraded in lysosomes

Advantages Over PFP Derivative :

  • Broader compatibility with biological cleavage mechanisms .
  • Lower molecular weight improves drug-loading capacity in ADCs .

Fmoc-Val-Ala-PAB-OH (CAS: 1394238-91-5)

Structural Differences :

  • Lacks the PFP or PNP functional groups, terminating in a hydroxyl group .

Mechanism :

  • Acts as a lysosome-cleavable linker via hydrolysis of the Val-Ala peptide bond in acidic environments .

Physicochemical Properties :

Property Value
Molecular Formula C₃₀H₃₃N₃O₅
Molecular Weight 515.60 g/mol
Solubility 33.33 mg/mL in DMSO

Limitations :

  • Requires enzymatic or acidic conditions for payload release, limiting spatiotemporal control compared to light-sensitive PFP .

Fmoc-PEG₄-Val-Ala-PAB (CAS: 1394238-92-6)

Structural Differences :

  • Incorporates a PEG₄ spacer between the Fmoc group and Val-Ala-PAB .

Mechanism :

  • PEG spacer enhances hydrophilicity and plasma stability , prolonging circulation time .

Physicochemical Properties :

Property Value
Molecular Formula C₃₇H₃₆N₄O₉
Molecular Weight 680.70 g/mol
Stability High stability in human plasma

Advantages Over Non-PEGylated Derivatives:

  • Reduced aggregation and improved bioavailability .

Q & A

Q. What analytical techniques are recommended to confirm the purity and structural integrity of Fmoc-Val-Ala-PAB-PFP?

Methodological Answer: High-performance liquid chromatography (HPLC) is essential for assessing purity, while tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are critical for structural confirmation. For example, HPLC with UV detection at 260 nm can quantify impurities, and 2D-NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities. Researchers should validate results against synthetic standards and replicate analyses to ensure reproducibility .

Q. How should this compound be stored to maintain stability during long-term experiments?

Methodological Answer: Store the compound at -20°C under anhydrous conditions (e.g., sealed with argon in a desiccator). Conduct periodic stability assessments via HPLC to detect hydrolysis or racemization. Pre-aliquot the compound to avoid freeze-thaw cycles, which accelerate degradation. Document storage conditions and stability metrics systematically to enable cross-study comparisons, as emphasized in structured data frameworks .

Advanced Research Questions

Q. What experimental design strategies minimize side reactions when incorporating this compound into solid-phase peptide synthesis (SPPS)?

Methodological Answer: Optimize coupling efficiency by adjusting activation agents (e.g., HATU vs. HBTU), solvent polarity (DMF vs. DCM), and reaction time. Use Kaiser tests or LC-MS to monitor coupling completion. Employ a fractional factorial design to evaluate interactions between variables (e.g., temperature, resin swelling). This aligns with the FINER criteria (Feasible, Novel, Ethical, Relevant) for rigorous hypothesis testing .

Q. How can researchers resolve discrepancies in coupling efficiency data for this compound across different solvent systems?

Methodological Answer: Perform kinetic studies using real-time LC-MS to track reaction progress. Compare activation energies in polar aprotic (DMF) vs. non-polar (DCM) solvents. Control for humidity and oxygen levels, as these variables can alter reactivity. Apply multivariate regression to isolate solvent effects from confounding factors, referencing stratified sampling methodologies to ensure data robustness .

Q. What methodologies are effective in assessing the kinetic stability of this compound under physiological pH conditions?

Methodological Answer: Conduct accelerated degradation studies in buffers (pH 4–8) at 37°C, sampling at intervals (0, 24, 48 hrs). Quantify degradation products via UPLC-QTOF-MS and model degradation kinetics using Arrhenius equations. Validate models with Arrhenius plots to extrapolate shelf-life. This approach mirrors EPA’s PFAS stability protocols, which emphasize systematic data aggregation and validation .

Data Analysis & Validation

Q. How should researchers handle batch-to-batch variability in this compound synthesis yields?

Methodological Answer: Implement statistical process control (SPC) charts to monitor critical parameters (e.g., coupling time, reagent purity). Use ANOVA to identify significant batch effects and adjust synthesis protocols accordingly. Cross-validate results with orthogonal techniques (e.g., IR spectroscopy for functional group analysis), as recommended in data triangulation frameworks .

Q. What statistical approaches are suitable for analyzing dose-response data involving this compound in cellular assays?

Methodological Answer: Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Use bootstrapping to estimate confidence intervals and assess assay reproducibility. For multiplexed assays, employ mixed-effects models to account for plate-to-plate variability. Reference survey-based research designs for balancing precision and practicality in variable selection .

Ethical & Compliance Considerations

Q. How can researchers ensure compliance with safety protocols when handling this compound in vitro?

Methodological Answer: Follow institutional guidelines for PPE (gloves, lab coats) and fume hood use. Perform cytotoxicity screening (e.g., MTT assays) to establish safe handling thresholds. Document risk assessments and disposal methods in alignment with EPA’s PFAS waste management frameworks, which prioritize transparency and community safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.